molecular formula C18H24N2O2 B6903310 N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide

N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide

Cat. No.: B6903310
M. Wt: 300.4 g/mol
InChI Key: SQWIGNDZMFQOFF-OAHLLOKOSA-N
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Description

N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl group, a dimethylcyclopropane moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2)11-15(18)17(22)20-14-9-7-12(8-10-14)16(21)19-13-5-3-4-6-13/h7-10,13,15H,3-6,11H2,1-2H3,(H,19,21)(H,20,22)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIGNDZMFQOFF-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives to form the benzamide core. This can be achieved using acyl chlorides or anhydrides under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide derivative.

    Attachment of the Dimethylcyclopropane Moiety: The final step involves the coupling of the dimethylcyclopropane moiety to the benzamide core. This can be achieved through a variety of methods, including the use of organometallic reagents or via a cyclopropanation reaction using diazo compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and dimethylcyclopropane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzamide core using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-aminobenzamide: Similar structure but lacks the dimethylcyclopropane moiety.

    N-cyclopentyl-4-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide: Stereoisomer with different spatial arrangement.

    N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid: Similar structure with a carboxylic acid group instead of an amide.

Uniqueness

N-cyclopentyl-4-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]benzamide is unique due to the presence of both the cyclopentyl and dimethylcyclopropane groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.

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